molecular formula C12H19NO3S B296826 N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide

N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B296826
M. Wt: 257.35 g/mol
InChI Key: KABJACUMNFAYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide, also known as MTBSTFA, is a commonly used derivatizing agent in analytical chemistry. It is a colorless, non-corrosive, and volatile liquid that is widely used for the analysis of various compounds, including amino acids, fatty acids, and steroids.

Scientific Research Applications

N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide is widely used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. It is used to increase the volatility and thermal stability of the analytes, which improves the sensitivity and accuracy of the analysis. N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide is also used for the analysis of amino acids, fatty acids, and steroids in biological samples.

Mechanism of Action

N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide reacts with the analytes to form trimethylsilyl derivatives, which are more volatile and thermally stable than the original compounds. The reaction takes place through the transfer of a trimethylsilyl group from N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide to the analyte. The resulting derivatives are then analyzed by GC-MS or LC-MS.
Biochemical and Physiological Effects:
N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a volatile and potentially hazardous chemical.

Advantages and Limitations for Lab Experiments

N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide has several advantages as a derivatizing agent. It is non-corrosive, easy to handle, and yields stable derivatives. It is also compatible with a wide range of analytes and solvents. However, it has some limitations as well. It is not suitable for the analysis of compounds that contain hydroxyl or carboxyl groups, as it can cause side reactions. It is also not suitable for the analysis of compounds that are sensitive to acidic conditions.

Future Directions

There are several future directions for the use of N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide in analytical chemistry. One direction is the development of new derivatizing agents that are more selective and sensitive for the analysis of specific compounds. Another direction is the optimization of the derivatization conditions to improve the efficiency and accuracy of the analysis. Finally, the application of N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide in the analysis of complex biological samples, such as blood and urine, is an area of active research.

Synthesis Methods

N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide is synthesized by reacting N-tert-butyl-4-hydroxy-3-methylbenzenesulfonamide with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide as a major product.

properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

N-tert-butyl-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-9-8-10(6-7-11(9)16-5)17(14,15)13-12(2,3)4/h6-8,13H,1-5H3

InChI Key

KABJACUMNFAYCW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC

Origin of Product

United States

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